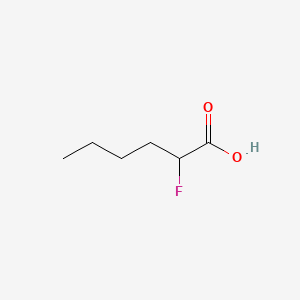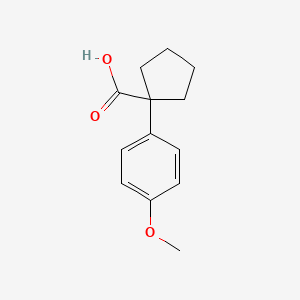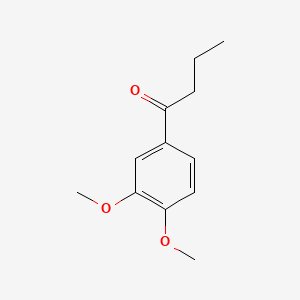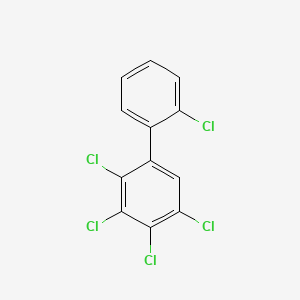
2,2',3,4,5-五氯联苯
描述
2,2’,3,4,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is also known as 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro- .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,5-Pentachlorobiphenyl is C12H5Cl5, and its molecular weight is 326.433 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
One study suggests that PCB118 can induce thyroid cell dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells. The study found that higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner .科学研究应用
Here is a comprehensive analysis of the scientific research applications of 2,2’,3,4,5-Pentachlorobiphenyl, focusing on six unique applications:
Endocrine Disruption Studies
2,2’,3,4,5-Pentachlorobiphenyl has been studied for its interaction with estrogen receptors , which are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues . This compound is used to understand the molecular mechanisms of endocrine disruption.
Thyroid Cell Function Research
This compound has been utilized in studies involving the Fischer rat thyroid cell line-5 (FRTL-5) , which behaves similarly to normal thyrocytes in vitro. It serves as a model for studying thyroid cell functions relevant to human pathophysiology .
Developmental Neurotoxicity
2,2’,3,4,5-Pentachlorobiphenyl: is an environmentally relevant congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain. Research into its enantioselective toxic effects is ongoing .
Uterine Receptivity and Embryo Implantation
Research has been conducted on the effect of this compound on endometrial receptivity to embryo implantation, focusing on maternal Hoxa10’s role in pinopod formation during the development of mouse uterine receptivity .
Cell Viability Assays
In cell viability assays, this compound’s action under mitochondrial dehydrogenase has been observed, where it is reduced to a water-soluble formazan product, with the amount produced being positively correlated with cell viability .
Homology Modeling and Docking Studies
The compound has been used in the construction of homology models of P450 isoforms and docking models to understand its structural determinants and interactions at a molecular level .
作用机制
Target of Action
The primary targets of 2,2’,3,4,5-Pentachlorobiphenyl are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cellular processes such as cell viability, apoptosis, and thyroid function .
Mode of Action
2,2’,3,4,5-Pentachlorobiphenyl interacts with its targets in a complex manner. It has been observed that higher concentrations of this compound can inhibit cell viability in a concentration- and time-dependent manner . The compound increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that 2,2’,3,4,5-Pentachlorobiphenyl induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Biochemical Pathways
The affected pathway is the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. The compound’s interaction with this pathway leads to an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . This results in thyroid cell dysfunction .
Pharmacokinetics
They are highly lipophilic compounds, thus can cross the blood–brain barrier and enter the brain .
Result of Action
The molecular and cellular effects of 2,2’,3,4,5-Pentachlorobiphenyl’s action include a decrease in cell viability and an induction of apoptosis . At the molecular level, there is an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . These changes lead to thyroid cell dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,5-Pentachlorobiphenyl. For instance, PCBs are bioaccumulated in the aquatic and terrestrial food chains and biomagnified in humans via food due to their lipophilicity . Therefore, the concentration of the compound in the environment and its bioavailability can significantly impact its action and efficacy.
安全和危害
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIURIRUDHVDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074179 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5-Pentachlorobiphenyl | |
CAS RN |
55312-69-1 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



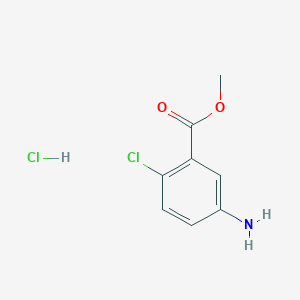
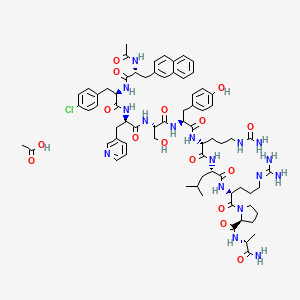
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)
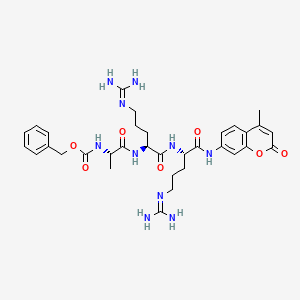
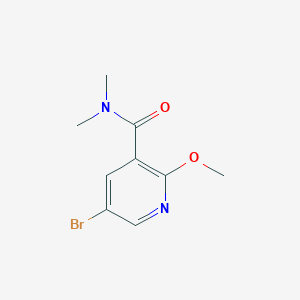
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
